((2S,3R)-3-Methylpiperidin-2-yl)methanol
Description
((2S,3R)-3-Methylpiperidin-2-yl)methanol is a chiral piperidine derivative characterized by a methyl group at the 3-position and a hydroxymethyl substituent at the 2-position of the piperidine ring. Its stereochemistry (2S,3R) plays a critical role in its physicochemical properties and biological interactions. This compound is structurally related to various heterocyclic amines and alcohols, making it a valuable intermediate in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2S,3R)-3-methylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-3-2-4-8-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
SHIBACMNDDHGAQ-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCCN[C@@H]1CO |
Canonical SMILES |
CC1CCCNC1CO |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) [(2S,3S)-1-(Methanesulfonyl)-3-methylpiperidin-2-yl]methanol ()
- Structure : Differs by a methanesulfonyl group at the 1-position and (2S,3S) stereochemistry.
- Molecular Formula: C₈H₁₇NO₃S (vs. C₇H₁₅NO for the target compound).
- Altered stereochemistry (3S vs. 3R) may affect receptor-binding selectivity.
- Applications : Likely used as a synthetic intermediate for sulfonamide-based drugs .
(b) [3-(Pyridin-2-yl)piperidin-3-yl]methanol ()
- Structure : Features a pyridin-2-yl group at the 3-position.
- Molecular Weight : 192.3 g/mol (vs. ~129.2 g/mol for the target compound).
- Key Differences :
- The pyridine ring introduces aromaticity and basicity, altering solubility and electronic properties.
- Increased molecular weight may influence pharmacokinetics in drug design.
- Applications : Highlighted for versatility in pharmaceutical and material science applications .
Pyridine-Based Methanol Derivatives
(a) (2-Chloro-5-methylpyridin-3-yl)methanol ()
- Structure : Chlorine and methyl substituents on the pyridine ring.
- Molecular Formula: C₇H₈ClNO.
- Key Differences: The aromatic pyridine core vs. saturated piperidine in the target compound reduces conformational flexibility.
- Applications : Catalogued as a pyridine derivative for specialized synthesis (Price: $400/g) .
(b) (3,6-Dichloro-5-methoxypyridin-2-yl)methanol ()
- Structure : Dichloro and methoxy groups on the pyridine ring.
- Key Differences :
- Electron-withdrawing Cl and electron-donating OCH₃ groups create distinct electronic environments.
- Higher molecular complexity may limit synthetic accessibility compared to the target compound.
Stereoisomeric and Epoxide-Related Compounds
(a) (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL ()
- Structure : Differ in configuration at the 4-position.
- Key Differences: (2S,3R,4R)-4-HIL forms hydrogen bonds/salt bridges with NADH and HILDH, while the 4S isomer lacks these interactions. Demonstrates how minor stereochemical changes critically impact enzyme binding and catalytic activity .
(b) (R,R,S)-35a and (R,R,R)-35a ()
- Structure : Epoxide-containing piperidine derivatives.
- Key Differences :
Critical Analysis of Structural and Functional Differences
- Stereochemistry : The (2S,3R) configuration of the target compound distinguishes it from diastereomers like (2S,3S) variants, which exhibit divergent binding modes with enzymes (e.g., HILDH in ).
- Substituent Effects : Pyridine derivatives () prioritize aromatic interactions, while piperidine-based compounds favor conformational flexibility and hydrogen bonding.
- Reactivity : Epoxide-containing analogs () enable ring-opening reactions, whereas the target compound’s hydroxymethyl group may participate in esterification or etherification.
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